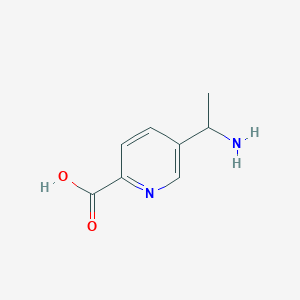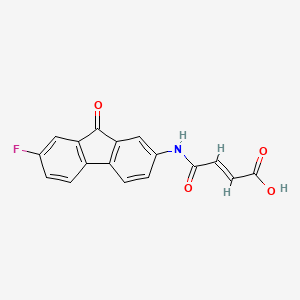
4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoicacid is a complex organic compound with a unique structure that includes a fluorenone moiety and an enone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoicacid typically involves multiple steps, starting with the preparation of the fluorenone derivative. The fluorenone derivative is then subjected to a series of reactions, including amination and enone formation, to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoicacid can undergo various types of chemical reactions, including:
Oxidation: The enone group can be oxidized to form different products.
Reduction: The fluorenone moiety can be reduced to form fluorenol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the enone group can lead to the formation of carboxylic acids, while reduction of the fluorenone moiety can yield fluorenol derivatives .
科学的研究の応用
4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoicacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorenone moiety can interact with hydrophobic pockets in proteins, while the enone group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target proteins and pathways involved .
類似化合物との比較
Similar Compounds
N-(7-fluoro-9-oxo-9H-fluoren-2-yl)acetamide: This compound shares the fluorenone moiety but lacks the enone functional group.
Acetamide,N-(6-fluoro-9-oxo-9H-fluoren-2-yl): Another similar compound with a fluorenone moiety but different substituents.
Uniqueness
4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoicacid is unique due to the presence of both the fluorenone and enone functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
特性
分子式 |
C17H10FNO4 |
|---|---|
分子量 |
311.26 g/mol |
IUPAC名 |
(E)-4-[(7-fluoro-9-oxofluoren-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C17H10FNO4/c18-9-1-3-11-12-4-2-10(19-15(20)5-6-16(21)22)8-14(12)17(23)13(11)7-9/h1-8H,(H,19,20)(H,21,22)/b6-5+ |
InChIキー |
RDYCKZHXTUXBGI-AATRIKPKSA-N |
異性体SMILES |
C1=CC2=C(C=C1NC(=O)/C=C/C(=O)O)C(=O)C3=C2C=CC(=C3)F |
正規SMILES |
C1=CC2=C(C=C1NC(=O)C=CC(=O)O)C(=O)C3=C2C=CC(=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


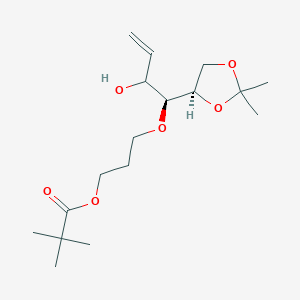
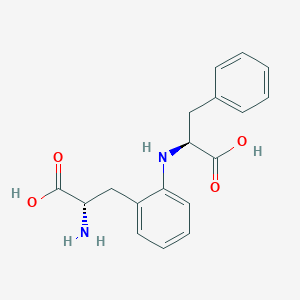
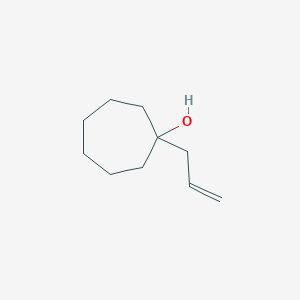
![2-[4-(Diphenylamino)phenyl]ethan-1-ol](/img/structure/B13145117.png)
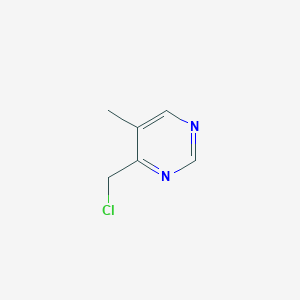
![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)
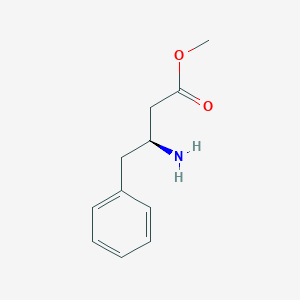
![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)
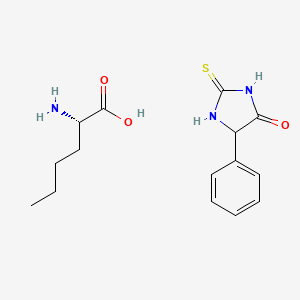
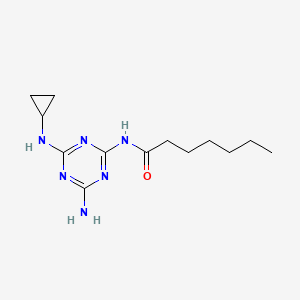
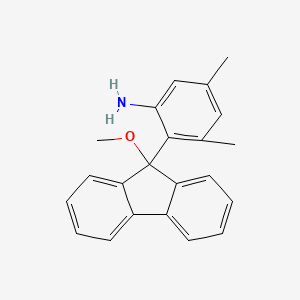

![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)
